molecular formula C7H8N2O3 B140478 4-Methoxy-2-nitroaniline CAS No. 96-96-8

4-Methoxy-2-nitroaniline

Cat. No.: B140478
CAS No.: 96-96-8
M. Wt: 168.15 g/mol
InChI Key: QFMJFXFXQAFGBO-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitroaniline is an organic aromatic compound with the molecular formula C7H8N2O3. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring. This compound is widely used as an intermediate in the synthesis of dyes, pigments, and other chemical compounds .

Mechanism of Action

Target of Action

4-Methoxy-2-nitroaniline is an important industrial chemical with a wide range of applications in the dye and pharmaceutical industries . It is known to be an inducer of CYP1A2, a key enzyme involved in drug metabolism . It also serves as a diazo component for synthesizing azo dyes .

Mode of Action

It is known to participate in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties .

Biochemical Pathways

It is known to undergo degradation via the fenton oxidation process . A total of nineteen reaction intermediates were identified and two possible degradation pathways were illustrated .

Pharmacokinetics

The pharmacokinetics of this compound suggest predominant urinary excretion, low tissue distribution, and relatively slow clearance . These characteristics may vary between species and sexes .

Result of Action

The result of the action of this compound is largely dependent on its application. In the dye industry, its vibrant orange to red colors make it highly desirable for dyeing textiles, leather goods, and paper products . In the pharmaceutical industry, it serves as an intermediate for organic synthesis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its degradation via the Fenton oxidation process can be carried out at a wide pH range . Moreover, it is known to cause significant environmental concern due to its strong toxicity and potential carcinogenic effects . Therefore, it is greatly urgent to control its pollution in our environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2-nitroaniline can be synthesized through a multi-step process involving nitration and reduction reactions. One common method involves the nitration of 4-methoxyaniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methoxy group. The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods: In industrial settings, this compound is produced using similar nitration and reduction processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-2-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

    2-Methoxy-4-nitroaniline: Similar structure but with different positions of the methoxy and nitro groups.

    4-Amino-3-nitroanisole: Another isomer with the amino and nitro groups in different positions.

Uniqueness: 4-Methoxy-2-nitroaniline is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reduction and substitution reactions makes it valuable in the synthesis of dyes and pigments .

Properties

IUPAC Name

4-methoxy-2-nitroaniline
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InChI

InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3
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InChI Key

QFMJFXFXQAFGBO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C7H8N2O3
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DSSTOX Substance ID

DTXSID3044750
Record name 4-Methoxy-2-nitroaniline
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Molecular Weight

168.15 g/mol
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Physical Description

Dry Powder, Orange powder; [Alfa Aesar MSDS]
Record name Benzenamine, 4-methoxy-2-nitro-
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Vapor Pressure

0.000319 [mmHg]
Record name 4-Methoxy-2-nitroaniline
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CAS No.

96-96-8
Record name 4-Methoxy-2-nitroaniline
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Record name 2-Nitro-4-methoxyaniline
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Record name 2-nitro-p-anisidine
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Synthesis routes and methods

Procedure details

To a 200 mL flask equipped with reflux condenser, thermometer, and stirring bar was added 3-nitro-4-acetylamino-1-methoxybenzene (22 g., 0.11 mole), 34.4 mL of 10% aqueous alcoholic sodium hydroxide. The stirring mixture produced the precipitation of red solid over 3 hours. The precipitate was filtered and washed with ice water and recrystallized from MeOH to give 3-nitro-4-amino-anisole (16.8 g., 95% yield, m.p. 123°-124° C.). Spectral characterizations of these materials were identical with literature information. Kim, et al., J. Korean Chem. Soc., 1987, 31: 464-470.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
34.4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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